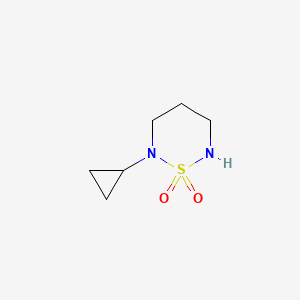
4-Fluoro-2-iodobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodobenzyl alcohol is a chemical compound with the molecular formula C7H6FIO. It has a molecular weight of 252.03 . The compound is typically in liquid form .
Physical And Chemical Properties Analysis
4-Fluoro-2-iodobenzyl alcohol is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enhancing Fluorescence Imaging
Research has demonstrated that small molecule additives can significantly improve the fluorescence imaging performance by mitigating issues such as blinking and photobleaching, which are common drawbacks of organic fluorophores. For instance, studies have shown that compounds like 4-nitrobenzyl alcohol act to favorably attenuate these unwanted photophysical processes in dye-labeled DNA and RNA systems, thereby enhancing the stability and reliability of fluorescence and FRET-based assays (Dave et al., 2009). Another investigation highlighted that the conjugation of similar small molecules directly to cyanine fluorophores can dramatically improve their photostability, which is crucial for applications demanding long-lived, stable fluorescence emission (Altman et al., 2011).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into their corresponding aldehydes using TiO2 under UV and visible light has been efficiently demonstrated. This process showcases the potential of 4-Fluoro-2-iodobenzyl alcohol analogs in green chemistry applications, where they can serve as precursors or intermediates in the selective formation of value-added chemical products (Higashimoto et al., 2009).
Synthesis of Polycyclic Aromatic Hydrocarbons
A novel approach using o-bromobenzyl alcohol as an annulating reagent has been developed for the facile synthesis of polycyclic aromatic hydrocarbons. This method, facilitated by a palladium/electron-deficient phosphine catalyst, efficiently couples o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, potentially including 4-Fluoro-2-iodobenzyl alcohol derivatives, to afford complex aromatic structures through a cascade reaction involving deacetonative cross-coupling and sequential intramolecular cyclization (Iwasaki et al., 2015).
Molecular Imaging and Radiochemistry
The development of novel imaging agents, such as radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase activity in vivo, exemplifies the application of 4-Fluoro-2-iodobenzyl alcohol in the field of nuclear medicine and molecular imaging. These compounds, synthesized using 4-Fluoro-2-iodobenzyl alcohol as a precursor, highlight the versatility of fluoro-iodobenzyl alcohols in creating diagnostic tools for cancer and other diseases (Vaidyanathan et al., 2000).
Safety and Hazards
4-Fluoro-2-iodobenzyl alcohol is associated with certain hazards. It has been classified under the GHS07 hazard class. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(4-fluoro-2-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAPLMYVQHMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)
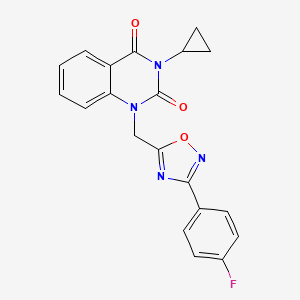
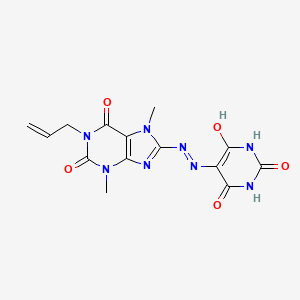

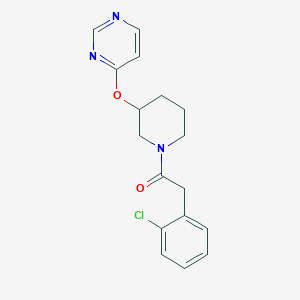
![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)
![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)
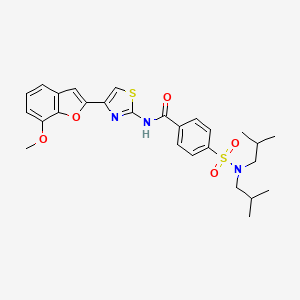
![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)
